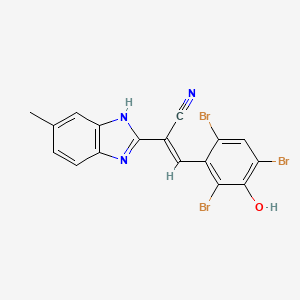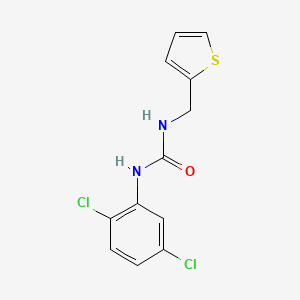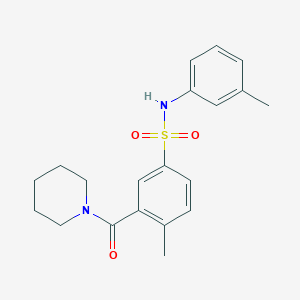![molecular formula C20H27NO4 B5343563 4-(hydroxymethyl)-1-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-4-azepanol](/img/structure/B5343563.png)
4-(hydroxymethyl)-1-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-4-azepanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(hydroxymethyl)-1-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-4-azepanol, commonly known as HTB, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a crucial role in many cellular processes, including glucose metabolism, cell cycle regulation, and apoptosis. HTB has been shown to have a wide range of biochemical and physiological effects, and its potential applications in various fields of research have been extensively studied.
作用機序
HTB acts as a potent inhibitor of 4-(hydroxymethyl)-1-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-4-azepanol, which is a serine/threonine kinase that plays a crucial role in many cellular processes. This compound is involved in the regulation of glucose metabolism, cell cycle progression, and apoptosis. It is also implicated in the pathogenesis of several diseases, including Alzheimer's and Parkinson's. HTB binds to the ATP-binding site of this compound and prevents its phosphorylation, thereby inhibiting its activity. This leads to downstream effects on various cellular processes, depending on the specific context.
Biochemical and Physiological Effects:
HTB has been shown to have a wide range of biochemical and physiological effects, depending on the specific context. It has been shown to regulate glucose metabolism by inhibiting this compound, which is involved in the regulation of glycogen synthesis and glucose uptake. HTB has also been shown to have neuroprotective effects, as it inhibits this compound, which is involved in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, HTB has been shown to have potential applications in the treatment of cancer, as it inhibits this compound, which is involved in the regulation of cell proliferation and apoptosis.
実験室実験の利点と制限
One of the main advantages of using HTB in lab experiments is its potent inhibition of 4-(hydroxymethyl)-1-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-4-azepanol, which allows for the study of the role of this enzyme in various cellular processes. HTB is also relatively stable and easy to synthesize, which makes it a useful tool for researchers. However, one of the limitations of using HTB is its potential off-target effects, as it may inhibit other kinases in addition to this compound. In addition, the effects of HTB may vary depending on the specific context, and caution should be exercised when interpreting results.
将来の方向性
There are several potential future directions for research involving HTB. One area of interest is the role of 4-(hydroxymethyl)-1-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-4-azepanol in the regulation of cell proliferation and apoptosis, and the potential applications of HTB in the treatment of cancer. Another area of interest is the role of this compound in the pathogenesis of neurodegenerative diseases, and the potential neuroprotective effects of HTB. In addition, further studies are needed to elucidate the specific downstream effects of this compound inhibition by HTB in various cellular processes.
合成法
HTB is synthesized by a multi-step process involving several chemical reactions. The starting material is 4,6,7-trimethyl-1-benzofuran-3-carboxylic acid, which is first converted into its acid chloride derivative. This is then reacted with 4-aminobutanol to form the corresponding amide. The amide is then reduced with sodium borohydride to produce the alcohol, which is subsequently acetylated using acetic anhydride. Finally, the acetylated alcohol is oxidized using pyridinium chlorochromate to yield the desired product, 4-(hydroxymethyl)-1-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-4-azepanol.
科学的研究の応用
HTB has been extensively used in scientific research as a tool to study the role of 4-(hydroxymethyl)-1-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-4-azepanol in various cellular processes. It has been shown to be a potent inhibitor of this compound, and its use has led to significant advances in our understanding of the function of this enzyme. HTB has been used in studies of glucose metabolism, insulin signaling, and neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to have potential applications in the treatment of cancer, as this compound is involved in the regulation of cell proliferation and apoptosis.
特性
IUPAC Name |
1-[4-hydroxy-4-(hydroxymethyl)azepan-1-yl]-2-(4,6,7-trimethyl-1-benzofuran-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-13-9-14(2)18-16(11-25-19(18)15(13)3)10-17(23)21-7-4-5-20(24,12-22)6-8-21/h9,11,22,24H,4-8,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTACWXVUAVHVDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=COC2=C1C)CC(=O)N3CCCC(CC3)(CO)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(4-fluorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5343495.png)
![methyl 2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5343498.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea](/img/structure/B5343510.png)
![2-({4-bromo-2-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5343516.png)
![7-(3,4-difluorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5343522.png)
![N-1-adamantyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5343525.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxo-N-[2-(pyridin-3-ylamino)ethyl]acetamide](/img/structure/B5343534.png)
![1-({5-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-thienyl}methyl)piperidine](/img/structure/B5343547.png)
![6-[(diethylamino)methyl]-N-[4-(hydroxymethyl)benzyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5343550.png)

![2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5343566.png)
![diethyl [anilino(phenyl)methyl]phosphonate](/img/structure/B5343567.png)
